molecular formula C10H17N3 B13332692 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13332692
M. Wt: 179.26 g/mol
InChI Key: RQOXGOCUCQPJHN-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and automated systems are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxamide
  • This compound-3-amine

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-8(2)6-9-7-10-11-4-3-5-13(10)12-9/h7-8,11H,3-6H2,1-2H3

InChI Key

RQOXGOCUCQPJHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2CCCNC2=C1

Origin of Product

United States

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